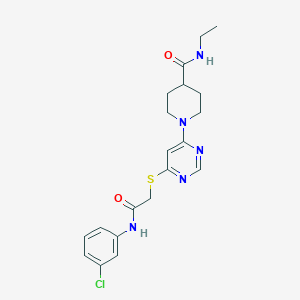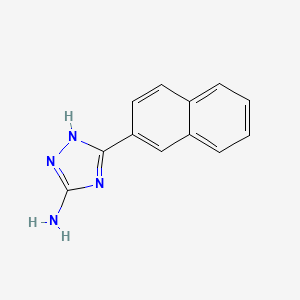![molecular formula C16H17ClN4O4S B2375243 N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-propyloxalamide CAS No. 899989-71-0](/img/structure/B2375243.png)
N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-propyloxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-propyloxalamide” belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
Pyrazole derivatives, such as the compound , have been synthesized for various purposes, including selective COX-2 inhibition with potent anti-inflammatory activity . A variety of synthesis methods and synthetic analogues have been reported over the years .Molecular Structure Analysis
The molecular structure of phenylpyrazoles involves a pyrazole bound to a phenyl group . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas .Chemical Reactions Analysis
Phenylpyrazoles have been synthesized for various purposes, including selective COX-2 inhibition with potent anti-inflammatory activity . The synthesis of these compounds often involves a variety of chemical reactions .Aplicaciones Científicas De Investigación
Molecular Interaction and Pharmacophore Modeling : Studies have explored the molecular interactions of pyrazole derivatives with cannabinoid receptors, providing insights into their binding mechanisms and potential as CB1 cannabinoid receptor antagonists. These investigations offer a foundation for developing drugs targeting cannabinoid receptors, which play a critical role in various physiological processes (Shim et al., 2002).
Anticancer and Antimicrobial Activities : Pyrazoline derivatives have been synthesized and evaluated for their anticancer and antimicrobial properties. This research underscores the potential of these compounds in treating cancer and infections, highlighting the versatility of pyrazole-based compounds in medicinal chemistry applications (Katariya et al., 2021).
Antidepressant and Anticonvulsant Activities : The synthesis and pharmacological evaluation of pyrazoline derivatives reveal their promising antidepressant and anticonvulsant profiles. These findings indicate the therapeutic potential of pyrazoline compounds in managing neurological disorders (Das et al., 2011).
Antioxidant Properties and DNA Damage Protection : The antioxidant capabilities of novel pyrazolecarboxamide derivatives have been studied in the context of mitigating oxidative stress and DNA damage, demonstrating their potential in protecting against environmental and chemical stressors (Soliman et al., 2019).
Synthetic Pathways and Structural Characterization : Research into the synthesis and structural analysis of pyrazole and isoxazole-based compounds contributes to our understanding of their chemical properties and potential applications in developing new therapeutics. Such studies are crucial for identifying promising candidates for further development into effective drugs (Dawood et al., 2011).
Propiedades
IUPAC Name |
N'-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-propyloxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O4S/c1-2-7-18-15(22)16(23)19-14-12-8-26(24,25)9-13(12)20-21(14)11-5-3-10(17)4-6-11/h3-6H,2,7-9H2,1H3,(H,18,22)(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXALHPSRFBCELG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-propyloxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

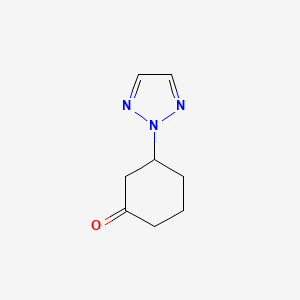
![N-(4-chlorobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2375162.png)
![7-(2-chlorobenzyl)-8-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2375163.png)
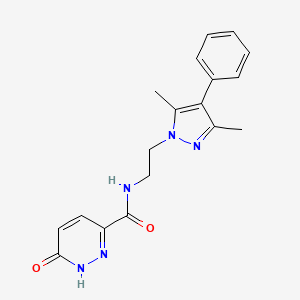


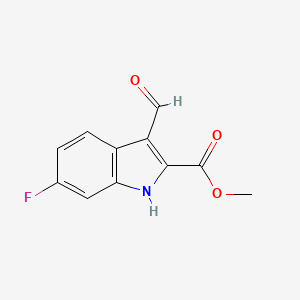

![1-[2-(Tert-butoxy)-2-oxoethyl]cyclobutane-1-carboxylic acid](/img/structure/B2375176.png)
![2-[(1-Methylpiperidin-4-yl)methoxy]pyrimidine](/img/structure/B2375177.png)
![ethyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2375178.png)
